

2-Amino-5-methylpyridine: A Comprehensive Technical Review for Drug Development

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Compound of Interest

Compound Name: 2-Amino-5-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylpyridine, also known as 2-amino-5-picoline, is a pivotal heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including the nucleophilic amino group and the pyridine ring, make it a versatile precursor for the development of drugs targeting a range of therapeutic areas. This technical guide provides an in-depth review of the synthesis, properties, and applications of **2-Amino-5-methylpyridine**, with a focus on its role in the development of key pharmaceutical agents such as Zolpidem, Pirfenidone, and Avosentan.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **2-Amino-5-methylpyridine** is essential for its application in drug synthesis and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of 2-Amino-5-methylpyridine

Property	Value	Reference
CAS Number	1603-41-4	[1]
Molecular Formula	C ₆ H ₈ N ₂	[1]
Molecular Weight	108.14 g/mol	[1]
Melting Point	76-77 °C	[2]
Boiling Point	227 °C	[2]
pKa	7.22	[2]
LogP	1.08	[2]
Appearance	White to light yellow crystalline powder or flakes	[2]

Table 2: Spectroscopic Data of 2-Amino-5-methylpyridine

Spectrum Type	Key Peaks/Shifts	Reference
¹ H NMR (CDCl ₃)	δ 7.79 (d, 1H), 7.12 (d, 1H), 6.32 (d, 1H), 4.67 (s, 2H, NH ₂), 2.12 (s, 3H, CH ₃)	[3]
¹³ C NMR	δ 158.5, 148.0, 138.5, 122.5, 108.5, 17.0	[3]
Infrared (IR)	3444, 3335 cm ⁻¹ (N-H stretching)	[4]
Mass Spectrometry (MS)	m/z 108 (M ⁺), 93, 80	[1]

Synthesis of 2-Amino-5-methylpyridine

Several synthetic routes have been established for the preparation of **2-Amino-5-methylpyridine**. The choice of method often depends on the desired scale, purity, and available starting materials.

Chichibabin Reaction

The Chichibabin reaction is a classic method for the amination of pyridines. It involves the reaction of a pyridine derivative with sodium amide to introduce an amino group, typically at the 2-position.

- To a stirred suspension of sodium amide (1.5 mol) in an inert solvent such as xylene (400 mL) in a pressure reactor, add 3-picoline (1 mol).[5]
- The reactor is purged with nitrogen and then pressurized with ammonia and nitrogen.[5]
- The mixture is heated to approximately 152 °C, at which point the evolution of hydrogen gas indicates the start of the reaction.[5]
- The reaction is continued until the evolution of hydrogen gas ceases.[5]
- After cooling, the reaction mixture is carefully quenched with water (150 mL).[5]
- The organic layer is separated, and the aqueous layer is extracted with xylene.[5]
- The combined organic extracts are distilled to yield a mixture of **2-amino-5-methylpyridine** and 2-amino-3-methylpyridine.[5] The isomers can be separated by fractional distillation.[6]

Synthesis from 3-Methylpyridine-1-oxide

An alternative route involves the reaction of 3-methylpyridine-1-oxide with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide.

- To a solution of 3-methyl-pyridine 1-oxide (0.092 mol) in methylene chloride (120 ml), trimethylamine (0.377 mol) is added at -5 °C.[7]
- Thionyl chloride (0.11 mol) in methylene chloride is then added dropwise while maintaining the temperature below 0 °C.[7]
- The resulting solution is stirred overnight at room temperature, and the solvent is removed in vacuo.[7]
- A 48% strength hydrogen bromide solution (35 ml) is added, and the water is distilled off.[7]

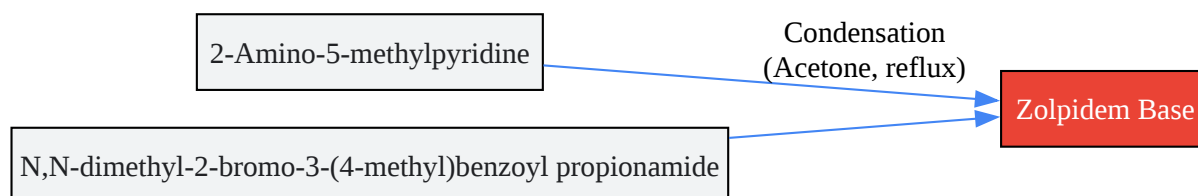
- The mixture is then heated to 210 °C, with continuous dropwise addition of 48% hydrogen bromide solution while distilling off water.[7]
- After completion of the reaction (monitored by TLC, approximately 8 hours), the mixture is cooled and the pH is adjusted to 9 with a dilute sodium hydroxide solution.[7]
- The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give **2-amino-5-methylpyridine** with a reported yield of 80.5%.[7]

Applications in Drug Development

2-Amino-5-methylpyridine is a crucial intermediate in the synthesis of several commercially important drugs.

Synthesis of Zolpidem

Zolpidem is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. The synthesis of Zolpidem involves the condensation of **2-amino-5-methylpyridine** with a bromo-amide derivative.



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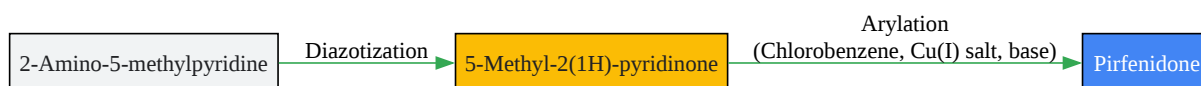
Synthesis of Zolpidem from **2-Amino-5-methylpyridine**.

- To a stirred solution of N,N-dimethyl-2-bromo-3-(4-methyl)benzoyl propionamide in acetone, add **2-amino-5-methylpyridine** at 25-30°C.
- Reflux the reaction mixture for approximately 18 hours.
- After cooling to room temperature, the separated solid is filtered and washed with acetone.

- The solid is then slurried in demineralized water, and the pH is adjusted to 6.8-7.2 with a 10% sodium carbonate solution to yield Zolpidem base.

Synthesis of Pirfenidone

Pirfenidone is an anti-fibrotic and anti-inflammatory agent used for the treatment of idiopathic pulmonary fibrosis. Its synthesis from **2-amino-5-methylpyridine** involves a two-step process.



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Synthesis of Pirfenidone from **2-Amino-5-methylpyridine**.

- Step 1: Synthesis of 5-methyl-2(1H)-pyridinone: **2-amino-5-methylpyridine** is converted to its diazonium salt, which is then hydrolyzed to form 5-methyl-2(1H)-pyridinone.
- Step 2: Arylation: A suspension of 5-methyl-2(1H)-pyridinone and potassium carbonate in chlorobenzene is treated with a copper(I) salt (e.g., CuI) and an organic ligand (e.g., N,N'-dimethylethylenediamine).
- The reaction mixture is refluxed for several hours.
- After completion, the mixture is cooled, diluted with a solvent like dichloromethane, and the insoluble materials are filtered off. The filtrate is then worked up to isolate Pirfenidone.

Synthesis of Avosentan

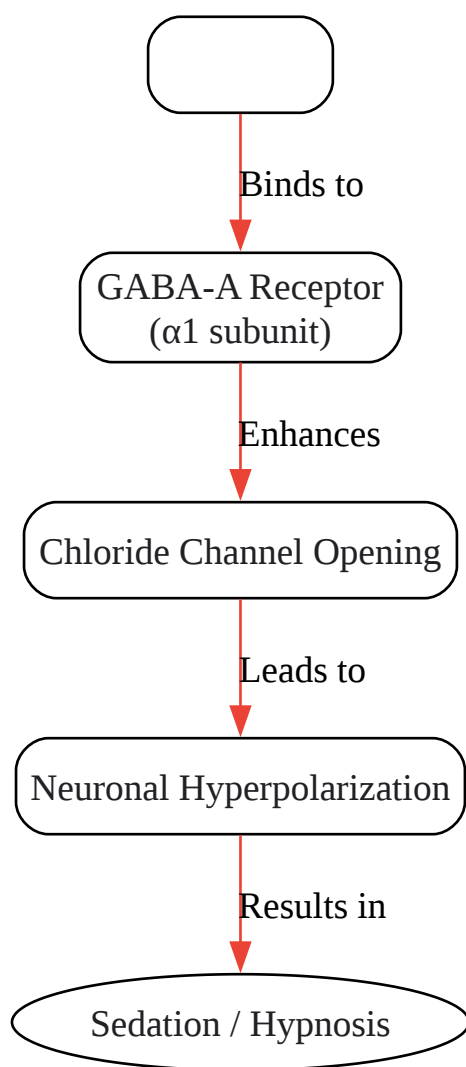
Avosentan is an endothelin receptor antagonist that has been investigated for the treatment of diabetic nephropathy. While detailed, publicly available, step-by-step protocols for its synthesis from **2-amino-5-methylpyridine** are less common in the primary literature, the core structure suggests a multi-step synthesis where **2-amino-5-methylpyridine** serves as a key starting material for the construction of the substituted pyrimidine ring system.

Signaling Pathways of Derived Drugs

The therapeutic effects of drugs derived from **2-Amino-5-methylpyridine** are mediated through their interaction with specific biological pathways.

Zolpidem: GABA-A Receptor Modulation

Zolpidem exerts its hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor, with a high affinity for the $\alpha 1$ subunit.[8][9] This enhances the inhibitory effects of the neurotransmitter GABA, leading to sedation.

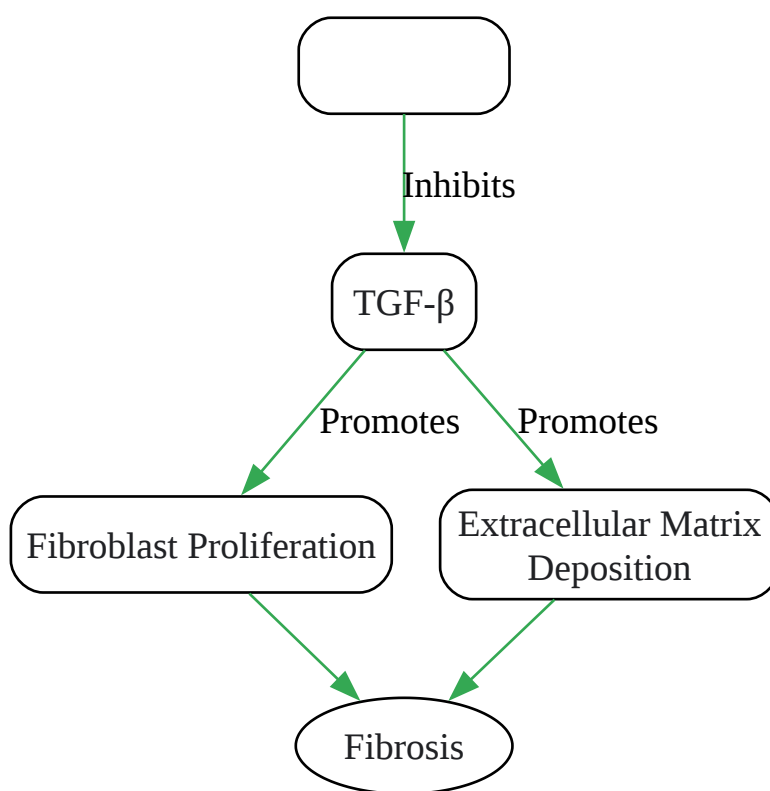


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Mechanism of action of Zolpidem.

Pirfenidone: Anti-fibrotic and Anti-inflammatory Pathways

Pirfenidone's mechanism of action is multifactorial, involving the downregulation of pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF- β).^[10]^[11] By inhibiting TGF- β signaling, Pirfenidone reduces fibroblast proliferation and the deposition of extracellular matrix, key processes in fibrosis.^[12]

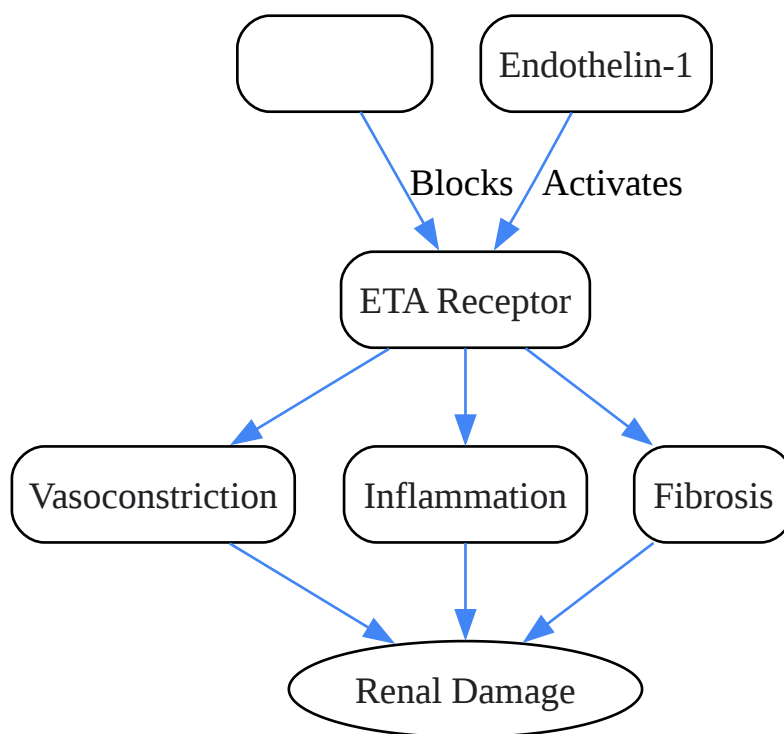


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Key anti-fibrotic mechanism of Pirfenidone.

Avosentan: Endothelin Receptor Antagonism

Avosentan functions as a selective antagonist of the endothelin A (ETA) receptor.^[13]^[14] In conditions like diabetic nephropathy, elevated levels of endothelin-1 contribute to vasoconstriction, inflammation, and fibrosis in the kidneys. By blocking the ETA receptor, Avosentan mitigates these pathological effects.^[15]



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Mechanism of action of Avosentan.

Biological Activity of 2-Aminopyridine Derivatives

The 2-aminopyridine scaffold is a common feature in a variety of biologically active molecules. The following table presents some examples of the biological activity of 2-aminopyridine derivatives, highlighting the potential for this chemical class in drug discovery.

Table 3: Biological Activity of Selected 2-Aminopyridine Derivatives

Derivative	Target/Activity	IC ₅₀	Reference
2-Amino-4-methylpyridine	Inducible Nitric Oxide Synthase (iNOS)	6 nM (murine)	[16]
Substituted 2-aminopyridines	Antiproliferative (Breast Cancer Cells)	1.7 nM - 91.9 nM	[17]
6-(2-fluoropropyl)-4-methylpyridin-2-amine	Inducible Nitric Oxide Synthase (iNOS)	Potent inhibitor	[18]

Conclusion

2-Amino-5-methylpyridine is a cornerstone intermediate in the pharmaceutical industry, enabling the synthesis of diverse and important therapeutic agents. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for medicinal chemists and process development scientists. A comprehensive understanding of its synthesis, characterization, and application is crucial for the continued development of novel and effective treatments for a wide range of diseases. This guide provides a foundational resource for researchers and professionals working in the field of drug discovery and development, summarizing key technical information and highlighting the critical role of **2-Amino-5-methylpyridine** in modern medicine.

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